Methyl 2-ethyl-3-oxopentanoate Methyl 2-ethyl-3-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 32493-32-6
VCID: VC3795672
InChI: InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3
SMILES: CCC(C(=O)CC)C(=O)OC
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

Methyl 2-ethyl-3-oxopentanoate

CAS No.: 32493-32-6

Cat. No.: VC3795672

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-ethyl-3-oxopentanoate - 32493-32-6

Specification

CAS No. 32493-32-6
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name methyl 2-ethyl-3-oxopentanoate
Standard InChI InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3
Standard InChI Key CKGAUXMQNDHABI-UHFFFAOYSA-N
SMILES CCC(C(=O)CC)C(=O)OC
Canonical SMILES CCC(C(=O)CC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-ethyl-3-oxopentanoate features a pentanoate backbone with substituents at the 2- and 3-positions: an ethyl group at C2 and a ketone group at C3. The ester functional group (COOCH3\text{COOCH}_3) is located at the terminal position. The IUPAC name is methyl 2-ethyl-3-oxopentanoate, and its canonical SMILES notation is CCC(C(=O)CC)C(=O)OC\text{CCC(C(=O)CC)C(=O)OC} .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H14O3\text{C}_8\text{H}_{14}\text{O}_3
Molecular Weight158.19 g/mol
InChI KeyCKGAUXMQNDHABI-UHFFFAOYSA-N
Boiling Point88–93 °C (11 Torr)
Density0.979 ± 0.06 g/cm³

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR signals include a triplet for the ethyl group (δ\delta 1.2–1.4 ppm) and a singlet for the methyl ester (δ\delta 3.6–3.8 ppm). The ketone carbonyl resonates at δ\delta 2.1–2.5 ppm .

  • IR: Strong absorption bands at 1740cm1\sim 1740 \, \text{cm}^{-1} (ester C=O) and 1710cm1\sim 1710 \, \text{cm}^{-1} (ketone C=O) .

  • Mass Spectrometry: Base peak at m/zm/z 112, corresponding to fragmentation of the ester group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 2-ethyl-3-oxopentanoic acid with methanol under acidic catalysis (e.g., sulfuric acid or pp-toluenesulfonic acid). The reaction proceeds via reflux conditions to drive equilibrium toward ester formation :

2-Ethyl-3-oxopentanoic acid+CH3OHH+Methyl 2-ethyl-3-oxopentanoate+H2O\text{2-Ethyl-3-oxopentanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-ethyl-3-oxopentanoate} + \text{H}_2\text{O}

Industrial Manufacturing

Industrial processes optimize yield and efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction time. High-purity starting materials and controlled temperature (80–100 °C) are critical to achieving >90% conversion rates.

Table 2: Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
Temperature80–100 °CMaximizes kinetics
Catalyst Loading1–2 mol% H2SO4\text{H}_2\text{SO}_4Prevents side reactions
Reaction Time4–6 hoursEnsures completion

Chemical Reactivity and Applications

Reaction Pathways

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 oxidizes the ketone to a carboxylic acid, yielding 2-ethyl-3-oxopentanoic acid .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 2-ethyl-3-hydroxypentanol, a chiral alcohol .

  • Substitution: Nucleophilic acyl substitution replaces the methoxy group with amines or alkoxides, forming amides or mixed esters.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Utilized in asymmetric synthesis of chiral drugs, such as β-lactam antibiotics .

  • Flavor and Fragrance Industry: Imparts fruity notes in perfumes and food additives due to its volatile ester profile .

  • Biochemical Studies: Serves as a substrate for branched-chain aminotransferases, elucidating metabolic pathways in amino acid catabolism .

Table 3: Application Case Studies

ApplicationKey FindingSource
Enzyme Catalysis85% enantiomeric excess in alcohol production
Pheromone SynthesisIntermediate in insect pheromone design

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator